molecular formula C13H18N2O2S B2372499 N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide CAS No. 1396676-92-8

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide

Cat. No.: B2372499
CAS No.: 1396676-92-8
M. Wt: 266.36
InChI Key: LIZHARIJJRUVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H16Cl2N2O2S and a molecular weight of 335.25 g/mol . Its structure features a p-toluenesulfonamide (tosyl) group linked via a nitrogen atom to a but-2-yn-1-yl chain that incorporates a terminal dimethylamino functional group . This combination of a sulfonamide and a terminal alkyne with a tertiary amine makes it a valuable intermediate for chemical synthesis and drug discovery research. Research Applications and Value This compound is primarily used as a key synthetic building block in medicinal chemistry. The sulfonamide group is a privileged pharmacophore found in many therapeutic agents, known to confer antibacterial and other biological activities . The presence of the alkyne functionality provides a versatile handle for further chemical modification through click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing researchers to efficiently create molecular hybrids and conjugates for screening against various biological targets . Molecular hybrids, which combine two discrete pharmacophores, are a recognized strategy in the development of new antibacterial agents to overcome multi-drug resistance in pathogens like the ESKAPE strains . Handling and Safety This chemical is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-12-6-8-13(9-7-12)18(16,17)14-10-4-5-11-15(2)3/h6-9,14H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZHARIJJRUVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC#CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propargylation of Dimethylamine

The intermediate 4-(dimethylamino)but-2-yn-1-ol (CAS: 14597-26-3) is synthesized via propargylation of dimethylamine using propargyl bromide. The reaction proceeds under basic conditions to deprotonate the amine, facilitating nucleophilic attack on the propargyl halide.

Procedure:

  • Dimethylamine (2.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
  • Propargyl bromide (1.0 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
  • The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexanes/ethyl acetate, 3:1).

Yield: 65–72%.

Key Data:

Property Value
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Boiling Point 101°C (1.5 Torr)
pKa 13.18

Sulfonamide Formation

Direct Sulfonylation with Tosyl Chloride

The alcohol intermediate is converted to the target sulfonamide via reaction with 4-methylbenzenesulfonyl chloride in the presence of a base.

Procedure:

  • 4-(Dimethylamino)but-2-yn-1-ol (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.
  • Triethylamine (Et₃N, 2.5 equiv) is added as a base, followed by dropwise addition of tosyl chloride (1.2 equiv) at 0°C.
  • The reaction is stirred at room temperature for 6–8 hours, quenched with water, and extracted with DCM.
  • Purification via flash chromatography (petroleum ether/ethyl acetate, 2:1) yields the product.

Optimization Notes:

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv) enhances reaction rates by activating the sulfonyl chloride.
  • Solvent: DCM or THF provides optimal solubility without side reactions.

Yield: 70–78%.

Copper-Catalyzed Coupling Approach

A modified method employs copper catalysts to facilitate coupling between the alkyne-amine and sulfonyl azides, though this route is less common for this specific compound.

Procedure:

  • 4-(Dimethylamino)but-2-yn-1-ol (1.0 equiv), sulfonyl azide (1.2 equiv), and CuI (10 mol%) are combined in acetonitrile.
  • The mixture is stirred at room temperature for 4 hours, followed by solvent removal and chromatography.

Yield: 21–84% (dependent on solvent and catalyst).

Key Comparison:

Method Catalyst Solvent Yield (%)
Direct Sulf. None DCM 70–78
Cu-Catalyzed CuI Acetonitrile 21–84

Advanced Multi-Step Syntheses

Oxidative Coupling with Alkynes

A protocol from PKU’s chemistry department describes a tandem oxidation-coupling strategy:

Steps:

  • Oxidation: 4-(Dimethylamino)but-2-yn-1-ol is treated with pyridinium chlorochromate (PCC) in DCM to form the corresponding ketone.
  • Grignard Addition: The ketone reacts with a Grignard reagent (e.g., n-BuLi) to extend the carbon chain.
  • Sulfonylation: The final product is obtained via tosylation as described in Section 3.1.

Yield: 48% over three steps.

Bromination-Alkynylation Sequence

An alternative route involves bromination of the terminal alkyne followed by coupling with sulfonamide precursors:

Steps:

  • Bromination: 4-(Dimethylamino)but-2-yn-1-ol is brominated using N-bromosuccinimide (NBS) in CCl₄.
  • Sonogashira Coupling: The brominated intermediate reacts with a sulfonamide-bearing alkyne under palladium catalysis.

Yield: 52–73%.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Direct Sulfonylation offers the highest yields (70–78%) and is preferred for large-scale synthesis.
  • Copper-Catalyzed Methods exhibit variable yields but are valuable for introducing structural diversity.

Purification Challenges

  • Silica gel chromatography remains the standard for purification, though solvent systems require optimization to separate polar byproducts.

Chemical Reactions Analysis

Types of Reactions: N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce triple bonds to double or single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the sulfonamide moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution under acidic conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Alkyl halides in the presence of a base like NaOH or K2CO3.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the dimethylamino group and the sulfonamide moiety allows for specific interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and function of the target protein, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Alkyne vs. Enamide Backbone : The target compound’s but-2-yn-1-yl chain (alkyne) contrasts with the enamide (but-2-enamide) in . The alkyne’s linear geometry and sp-hybridized carbon may enhance rigidity and reactivity in click chemistry or cycloadditions, whereas the enamide’s conjugation could favor biological activity .

Spectroscopic and Physical Properties

  • NMR Trends : Tosyl protons in analogs consistently resonate at δ 7.25–7.75 ppm (aromatic protons), while alkyne-related protons appear upfield (e.g., δ 3.94–4.00 ppm for but-2-yn-1-yl CH₂ groups) .
  • HRMS Validation : High-resolution mass spectrometry (HRMS) confirms molecular ions for analogs (e.g., m/z 301.1003 in ), a critical step for verifying the target compound’s purity .

Biological Activity

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

This compound can be synthesized through various methods involving the reaction of specific precursors under controlled conditions. The typical synthetic route includes the use of coupling agents and organic solvents to yield high-purity products.

PropertyValue
Molecular Formula C14H20N2O3S
Molecular Weight 296.39 g/mol
CAS Number 1396865-86-3
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects by:

  • Inhibition of Enzymatic Activity: It can bind to active sites of specific enzymes, blocking substrate access and reducing enzyme activity.
  • Modulation of Cellular Signaling: By interacting with receptors, it may influence signaling pathways related to cell growth and apoptosis.

2.2 Pharmacological Potential

Research has indicated various pharmacological properties for this compound:

  • Anticancer Activity: Studies have shown that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines, inducing apoptosis and cell cycle arrest in models such as SKM-1 human myelodysplastic syndrome cells .
  • Anti-inflammatory Effects: The compound has been explored for its potential in treating inflammatory diseases, demonstrating favorable pharmacokinetic profiles in vivo .

3.1 In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against several cancer cell lines, showing IC50 values in the low micromolar range. For example, a derivative was found to significantly increase acetyl-histone H3 levels, indicating its role in histone deacetylase (HDAC) inhibition .

3.2 In Vivo Studies

In vivo experiments using xenograft models have highlighted the compound's antitumor efficacy, particularly in models with intact immune systems, suggesting a potential for immunomodulatory effects .

4. Applications in Research

This compound is being studied for various applications:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.
  • Biochemical Probes: Utilized in research to investigate enzyme activities and protein interactions, aiding in understanding cellular processes.

5. Conclusion

The compound this compound shows promise as a multifaceted agent with potential applications in cancer therapy and anti-inflammatory treatments. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.